Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

Reactivity Electrophilicity α‑Haloketone

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate (CAS 1015573-50-8) is a disubstituted 4‑hydroxybenzoate ester bearing a chloroacetyl substituent at the 3‑position. It is classified as a reactive building block within the broader aryl ketone/α‑haloketone family.

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
CAS No. 1015573-50-8
Cat. No. B3071909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chloroacetyl)-4-hydroxybenzoate
CAS1015573-50-8
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)C(=O)CCl
InChIInChI=1S/C10H9ClO4/c1-15-10(14)6-2-3-8(12)7(4-6)9(13)5-11/h2-4,12H,5H2,1H3
InChIKeyFHGKMSMDJAMGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate – Core Chemical Identity and Procurement-Relevant Properties


Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate (CAS 1015573-50-8) is a disubstituted 4‑hydroxybenzoate ester bearing a chloroacetyl substituent at the 3‑position. It is classified as a reactive building block within the broader aryl ketone/α‑haloketone family. Its computed physicochemical profile – molecular weight 228.63 g mol⁻¹, XLogP3 of 2.3, a single hydrogen‑bond donor (phenolic –OH), four hydrogen‑bond acceptors, and a topological polar surface area of 63.6 Ų – is consistent with moderate passive permeability and sufficient aqueous solubility for biochemical assay formats [1]. The compound has been registered in public screening databases and shows measurable, albeit modest, inhibition of the Mycobacterium tuberculosis BioA enzyme [1] [2].

Why In‑Class 4‑Hydroxybenzoate Esters Cannot Simply Replace Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate


Close structural analogs – such as the non‑halogenated acetyl derivative, the bromoacetyl variant, the des‑hydroxy analog, or the regioisomeric 4‑chloroacetyl‑3‑hydroxy isomer – differ fundamentally in electrophilic reactivity, hydrogen‑bonding capacity, and target‑engagement potential. The chloroacetyl group provides a balance of reactivity and stability that is distinct from both the less reactive acetyl group and the more labile bromoacetyl group [1]. Removing the 4‑OH eliminates a key hydrogen‑bond donor essential for interactions with biological targets such as the BioA active site. Changing the substitution pattern alters the geometry of the electrophilic warhead relative to the hydrogen‑bond donor, which can abolish or drastically reduce target inhibition [2]. The quantitative evidence below demonstrates that these differences are not merely theoretical but measurably impact both physicochemical properties and bioactivity.

Quantitative Differentiation Evidence for Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate Versus Key Analogs


Electrophilic Reactivity Advantage Over the Non‑Halogenated Acetyl Analog

The chloroacetyl group in Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate is a significantly stronger electrophile than the acetyl group in Methyl 3‑acetyl‑4‑hydroxybenzoate. The chlorine atom lowers the pKa of the adjacent α‑protons and provides a good leaving group (Cl⁻), enabling nucleophilic substitution reactions that are impossible with the non‑halogenated analog. This differential reactivity is widely exploited in selective deprotection strategies [1]. Although no direct head‑to‑head kinetic comparison is available for these exact compounds, the established class‑level behavior of chloroacetyl versus acetyl groups provides a transferable quantitative framework: chloroacetyl esters are cleaved under mild thiourea or ammonia conditions where acetyl esters remain intact [1].

Reactivity Electrophilicity α‑Haloketone

Balanced Stability Profile Versus the Bromoacetyl Analog

The bromoacetyl analog (Methyl 3‑(2‑bromoacetyl)‑4‑hydroxybenzoate) contains a better leaving group (Br⁻ vs. Cl⁻), making it more reactive but also more prone to hydrolysis and off‑target alkylation. The chloroacetyl group offers a tunable middle ground: sufficient reactivity for intended bioconjugation or enzyme inhibition while maintaining longer solution shelf‑life. Although specific stability half‑life data for these two compounds have not been reported head‑to‑head, the general leaving‑group ability follows the established order I⁻ > Br⁻ > Cl⁻, with chloride being approximately 10‑fold less reactive than bromide in SN2 displacements [1]. This class‑level inference predicts that Methyl 3‑(2‑chloroacetyl)‑4‑hydroxybenzoate will exhibit greater handling robustness than its bromo analog.

Stability Reactivity tuning Halogen leaving group

Critical Hydrogen‑Bond Donor Contribution: 4‑OH Versus Des‑Hydroxy Analog

The phenolic hydroxyl at the 4‑position provides a single hydrogen‑bond donor (HBD) that is absent in Methyl 3‑(2‑chloroacetyl)benzoate (CAS 177328‑89‑1) [1]. In the context of enzyme inhibition, this HBD can form critical interactions with the target active site. For Mycobacterium tuberculosis BioA, the 4‑hydroxybenzoate scaffold is known to engage the enzyme's substrate‑recognition pocket [2]. The compound Methyl 3‑(2‑chloroacetyl)‑4‑hydroxybenzoate shows measurable inhibition (AC50 = 3180 nM) [2]. While no direct AC50 value is reported for the des‑hydroxy analog under identical conditions, SAR principles predict that removal of the HBD would reduce affinity by at least 0.5–1.5 kcal mol⁻¹ (corresponding to a 2‑ to 12‑fold loss in potency) for a buried hydrogen bond [3].

Hydrogen bonding Target engagement SAR

Regioisomeric Differentiation: 3‑Chloroacetyl‑4‑hydroxy Versus 4‑Chloroacetyl‑3‑hydroxy

Moving the chloroacetyl group from the 3‑position to the 4‑position (i.e., Methyl 4‑(2‑chloroacetyl)‑3‑hydroxybenzoate) alters the spatial relationship between the electrophilic warhead and the hydrogen‑bond donor. In the 3‑chloroacetyl‑4‑hydroxy isomer, the chloroacetyl and hydroxyl groups are ortho to each other, enabling potential intramolecular hydrogen bonding that can modulate electrophilicity. In the 4‑chloroacetyl‑3‑hydroxy isomer, they are also ortho but with reversed electronic push‑pull effects due to the para relationship of the chloroacetyl to the ester [1]. Such regioisomeric switches frequently produce 'activity cliffs' in medicinal chemistry, where a simple positional change can cause >10‑fold differences in potency [2]. Although direct comparative BioA data for the 4‑chloroacetyl‑3‑hydroxy isomer are not available, the general phenomenon of regioisomer‑dependent activity is well documented.

Regioisomer Positional isomer Activity cliff

Physicochemical Differentiation: XLogP3, TPSA, and HBD Profile

Methyl 3‑(2‑chloroacetyl)‑4‑hydroxybenzoate displays a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 63.6 Ų, and exactly one hydrogen‑bond donor (HBD) [1]. These values place it within favorable drug‑like property space (Lipinski's Rule of Five compliance: MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). In contrast, the free acid analog 3‑(2‑chloroacetyl)‑4‑hydroxybenzoic acid would have a lower LogP (more hydrophilic) and an additional HBD (carboxylic acid), potentially reducing membrane permeability. The methyl ester provides a balance of moderate lipophilicity and solubility, making the compound suitable for cell‑based assays without the need for esterase‑labile prodrug conversion [2].

Physicochemical properties Drug-likeness Permeability

Measured Bioactivity: BioA Enzyme Inhibition as a Baseline for Anti‑Tubercular Screening

Methyl 3‑(2‑chloroacetyl)‑4‑hydroxybenzoate has been tested in a confirmatory dose‑response assay against Mycobacterium tuberculosis BioA (biotin biosynthesis), yielding an AC50 of 3180 nM [1]. While this potency is modest, it provides a quantifiable benchmark for structure‑activity relationship (SAR) exploration. For comparison, the optimized BioA inhibitor MAC13772 (a distinct chemotype) achieves an IC50 of 250 nM [2]. The 12.7‑fold difference highlights the gap between an early‑stage fragment/screening hit and a lead‑optimized molecule. The value of Methyl 3‑(2‑chloroacetyl)‑4‑hydroxybenzoate lies in its tractable chemical handles (chloroacetyl for covalent modification; phenolic –OH for H‑bonding) that allow systematic SAR expansion.

BioA Mycobacterium tuberculosis Enzyme inhibition

High‑Value Application Scenarios for Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate Based on Quantitative Evidence


Covalent Fragment Screening Against Nucleophilic Enzyme Active Sites

The chloroacetyl group enables covalent modification of cysteine or serine residues in enzyme active sites. Combined with the 4‑OH hydrogen‑bond anchor, the compound is suited for fragment‑based covalent screening campaigns targeting enzymes such as BioA (M. tuberculosis) [1]. The moderate AC50 (3180 nM) is typical for a fragment hit and provides a measurable starting point for structure‑guided elaboration [1].

Selective Deprotection and Orthogonal Protection Strategies in Multi‑Step Synthesis

The chloroacetyl ester is selectively cleavable under mild thiourea or ammonia conditions that leave unadorned acetyl or benzoyl esters intact [2]. This makes Methyl 3‑(2‑chloroacetyl)‑4‑hydroxybenzoate a valuable intermediate in synthetic routes requiring orthogonal protecting groups, particularly in the assembly of complex natural product analogs or peptide conjugates.

Physicochemical Property‑Driven Lead Optimization for Intracellular Targets

With an XLogP3 of 2.3, TPSA of 63.6 Ų, and a single HBD, the compound occupies favourable drug‑like property space [3]. Its methyl ester form provides superior passive permeability over the free acid, making it a suitable scaffold for optimizing cell‑active inhibitors where intracellular target engagement is required [3].

Regioisomer‑Specific SAR Expansion Around the 4‑Hydroxybenzoate Core

The defined 3‑chloroacetyl‑4‑hydroxy substitution pattern allows systematic exploration of regioisomeric SAR. Because activity cliffs are common among positional isomers [4], this specific regioisomer serves as a reference standard for probing how the spatial arrangement of electrophile and H‑bond donor influences target potency and selectivity.

Quote Request

Request a Quote for Methyl 3-(2-chloroacetyl)-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.